

2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid molecular weight

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Compound of Interest

Compound Name: 2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid

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An In-depth Technical Guide to **2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid**

This technical guide provides comprehensive information on **2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid**, catering to researchers, scientists, and professionals in drug development. The document details the physicochemical properties, potential synthetic routes, and hypothetical applications in medicinal chemistry, supported by experimental protocols and conceptual diagrams.

Core Compound Data

2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid is a substituted pyridine derivative incorporating both a trifluoromethyl group and a boronic acid moiety. Such structures are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the boronic acid functionality allows for versatile coupling reactions and can act as a pharmacophore.

Physicochemical Properties

The fundamental properties of **2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid** are summarized below.

Property	Value
Molecular Weight	263.02 g/mol
Molecular Formula	C ₁₀ H ₁₃ BF ₃ NO ₃
CAS Number	1218790-68-1
Storage Temperature	-20°C

Role in Drug Discovery and Medicinal Chemistry

While specific biological activities of **2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid** are not extensively documented in publicly available literature, its structural motifs are prevalent in modern drug discovery.

- **Trifluoromethylpyridines:** The trifluoromethyl group is a key feature in many pharmaceuticals, often improving pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity to target proteins.[\[1\]](#)[\[2\]](#) The pyridine scaffold is a common core in numerous bioactive molecules.[\[3\]](#)
- **Boronic Acids:** Boronic acids are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[\[4\]](#) Furthermore, the boronic acid group itself is a pharmacophore in several FDA-approved drugs, such as the proteasome inhibitor bortezomib, by forming reversible covalent bonds with enzyme active sites.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Given these characteristics, **2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid** serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors for oncology.[\[1\]](#)

Experimental Protocols

The following are representative experimental protocols for the synthesis and application of pyridine-boronic acids. These are generalized from standard procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.

Illustrative Synthesis of a Pyridine-3-boronic Acid Derivative

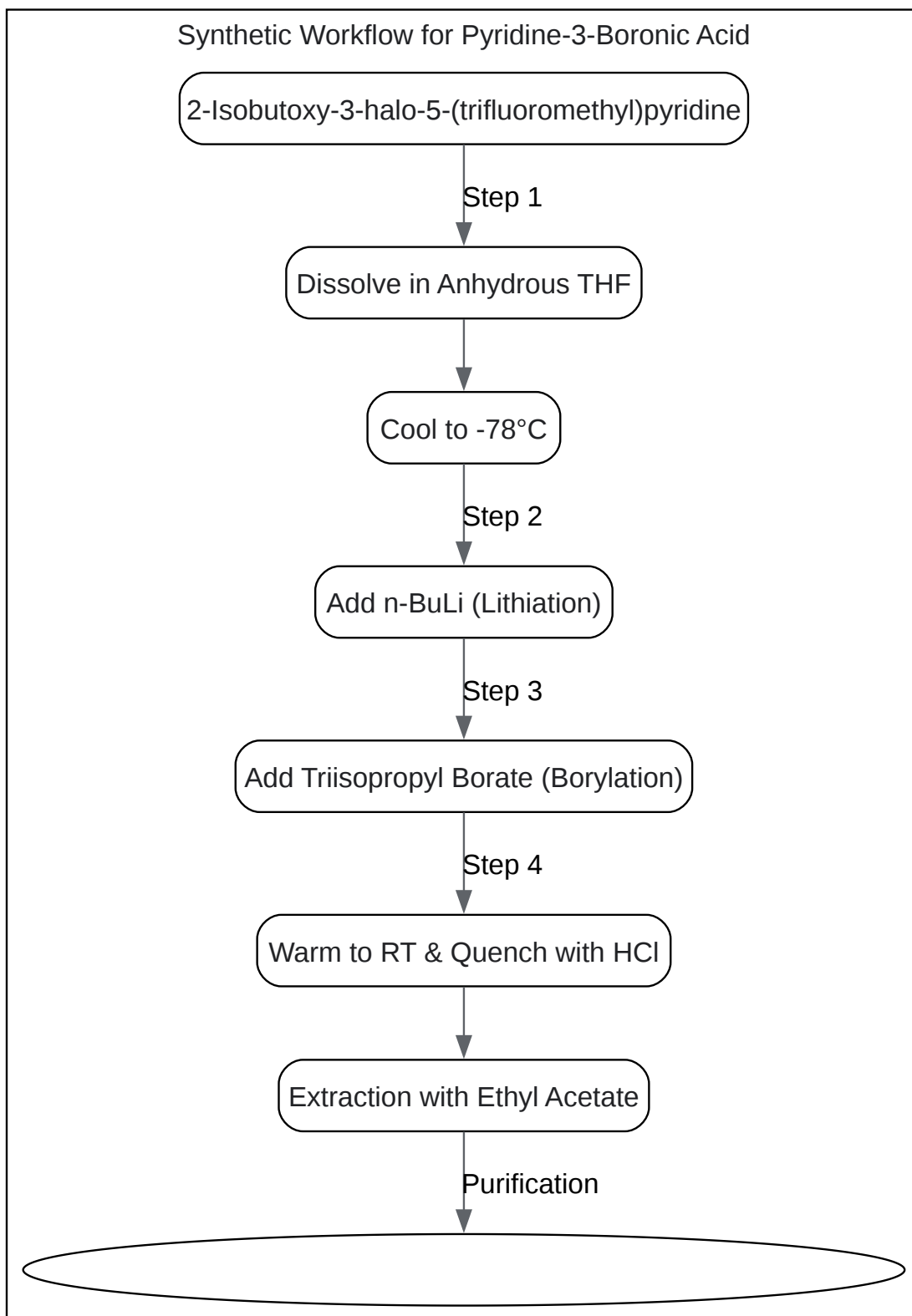
This protocol outlines a potential synthetic route for a pyridine-3-boronic acid derivative via a lithium-halogen exchange followed by borylation. This is a common method for preparing aryl and heteroaryl boronic acids.

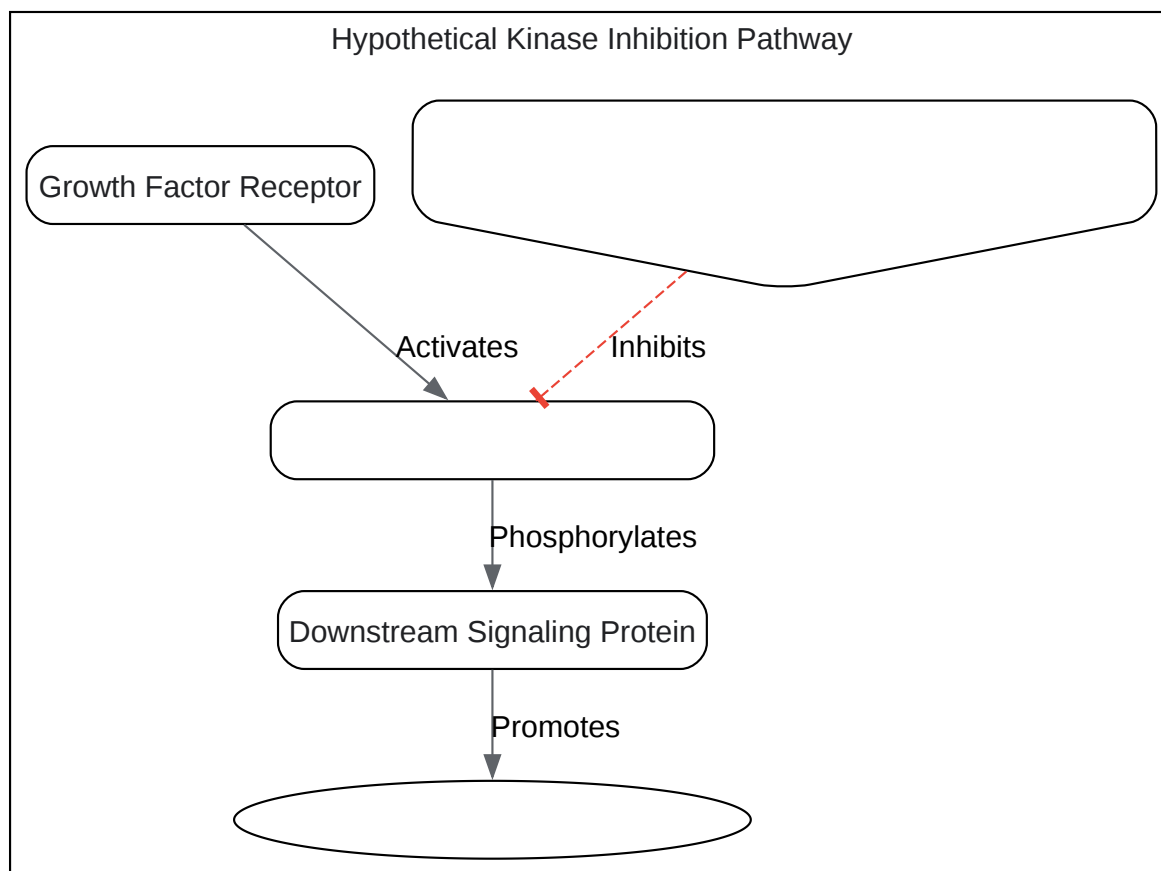
Reaction Scheme:

Starting Material: A suitable 2-isobutoxy-3-halo-5-(trifluoromethyl)pyridine.

Procedure:

- **Preparation:** In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve the 2-isobutoxy-3-halopyridine starting material (1.0 eq) in anhydrous tetrahydrofuran (THF).
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
- **Borylation:** To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
- **Quenching and Work-up:** Allow the reaction to warm slowly to room temperature and stir overnight. Quench the reaction by adding a 1M aqueous HCl solution and stir vigorously for 1 hour.
- **Extraction:** Separate the organic layer, and extract the aqueous phase with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by recrystallization or column chromatography to yield the desired boronic acid.





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